

Application Notes & Protocols: Quantification of Squamocin-G in Plant Extracts by HPLC

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Compound of Interest

Compound Name: *squamocin-G*

Cat. No.: *B1246631*

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Introduction

Squamocin-G, also known as Annonareticin, is a member of the annonaceous acetogenins, a class of potent bioactive compounds isolated from plants of the Annonaceae family, such as *Annona squamosa* (custard apple). These polyketide-derived natural products have garnered significant interest due to their wide range of biological activities, including potent cytotoxic, antitumor, and neurotoxic effects. The primary mechanism of action for these compounds is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This disruption of cellular energy metabolism ultimately leads to apoptosis.

Accurate quantification of **squamocin-G** in plant extracts is crucial for quality control, standardization of herbal preparations, and to support pharmacological and toxicological studies. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of **squamocin-G**, along with comprehensive protocols for sample preparation and data analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the described HPLC method for **squamocin-G** analysis. These values are representative and may vary slightly depending on the specific instrument and laboratory conditions.

Table 1: HPLC Method Validation Parameters

Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantification (LOQ)	1.0 µg/mL
Precision (%RSD)	< 2%
Accuracy (Recovery)	98 - 102%

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
Repeatability of Injections (%RSD)	< 2.0%

Experimental Protocols

Extraction of Squamocin-G from Plant Material (*Annona squamosa* seeds)

This protocol describes the extraction of **squamocin-G** from the seeds of *Annona squamosa*.

Materials and Reagents:

- Dried and powdered seeds of *Annona squamosa*
- Methanol (HPLC grade)
- Hexane (HPLC grade)

- Dichloromethane (HPLC grade)
- Water (deionized or HPLC grade)
- Rotary evaporator
- Filter paper (Whatman No. 1 or equivalent)
- Glass column for chromatography
- Silica gel (60-120 mesh) for column chromatography

Procedure:

- Defatting:
 - Macerate 100 g of powdered seeds in 500 mL of hexane for 24 hours at room temperature to remove fatty oils.
 - Filter the mixture and discard the hexane extract.
 - Repeat the hexane extraction two more times to ensure complete defatting.
 - Air-dry the defatted seed powder.
- Extraction of Acetogenins:
 - Extract the defatted seed powder with 500 mL of methanol by maceration for 48 hours at room temperature.
 - Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- Solvent Partitioning:
 - Suspend the concentrated methanolic extract in 200 mL of water.
 - Partition the aqueous suspension successively with 3 x 200 mL of dichloromethane.

- Combine the dichloromethane fractions and evaporate to dryness under reduced pressure to obtain the crude acetogenin-rich extract.
- Silica Gel Column Chromatography (Optional, for purification):
 - Dissolve the crude extract in a minimal amount of dichloromethane.
 - Prepare a silica gel column (slurry packed in hexane).
 - Load the dissolved extract onto the column.
 - Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
 - Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing **squamocin-G**.

HPLC Quantification of Squamocin-G

Instrumentation and Conditions:

- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with Methanol:Water (90:10, v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 220 nm.[\[1\]](#)[\[2\]](#)
- Column Temperature: 30°C.[\[1\]](#)
- Injection Volume: 20 µL.

Preparation of Standard and Sample Solutions:

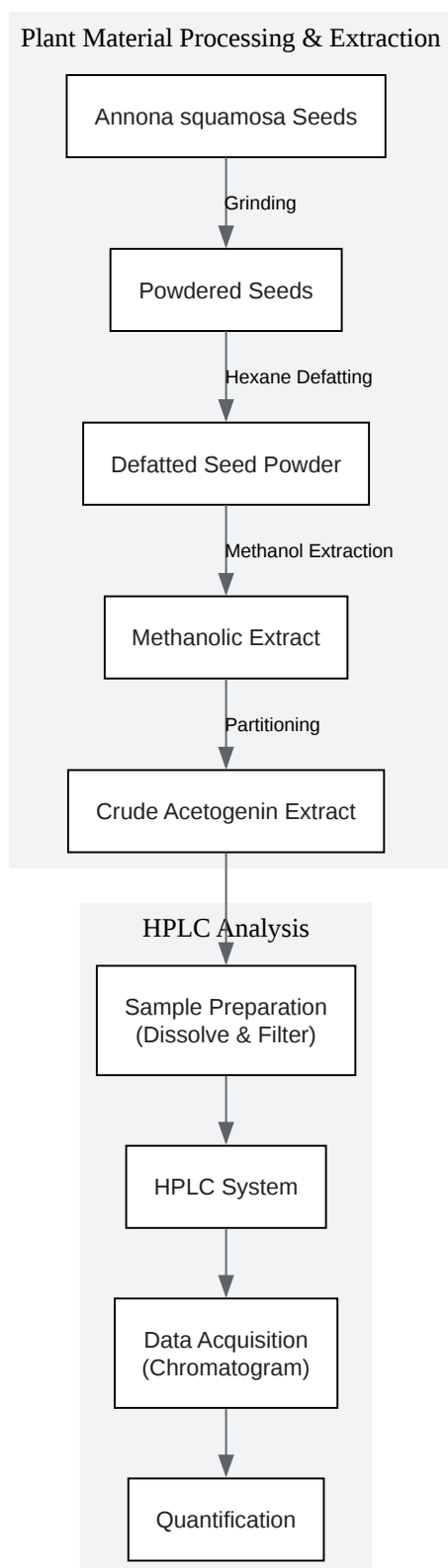
- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **squamocin-G** reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Solution: Accurately weigh about 10 mg of the dried plant extract, dissolve it in 10 mL of methanol, and filter through a 0.45 µm syringe filter before injection.

Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions in ascending order of concentration to construct a calibration curve.
- Inject the sample solutions.
- Identify the **squamocin-G** peak in the sample chromatogram by comparing the retention time with that of the standard.
- Calculate the concentration of **squamocin-G** in the sample using the calibration curve.

Visualizations

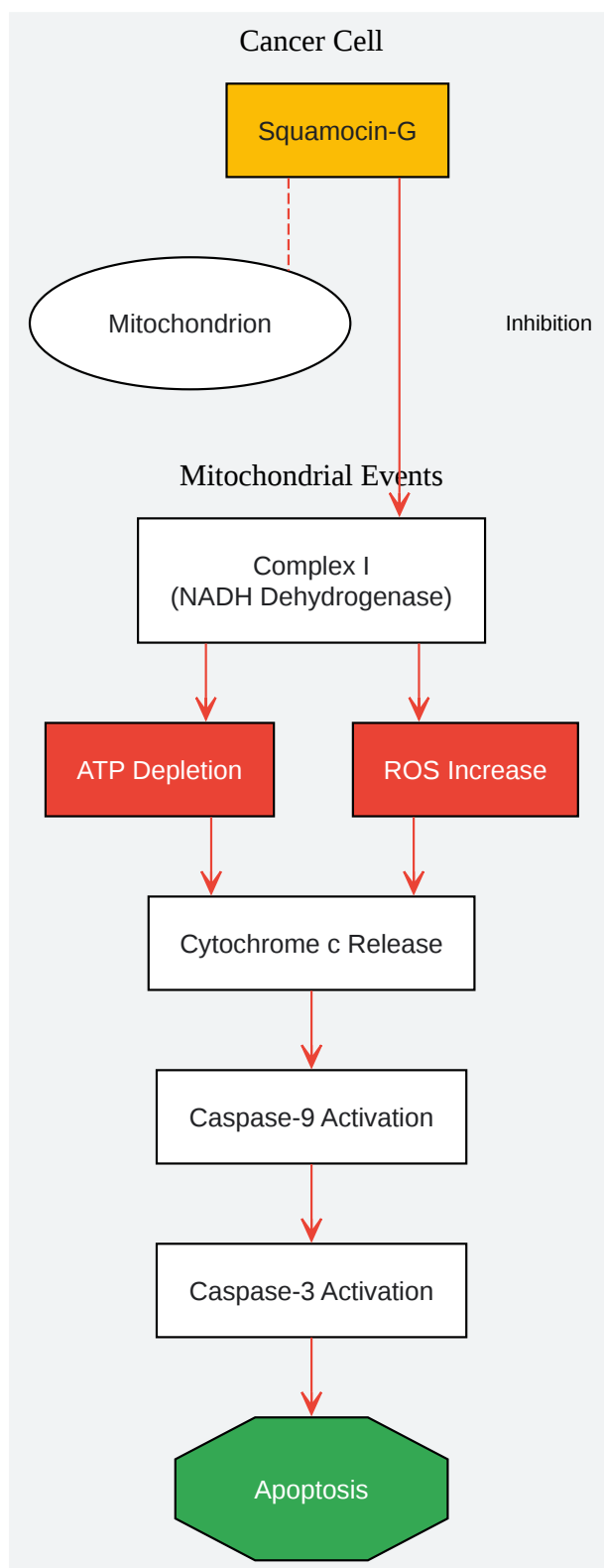
Experimental Workflow



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Caption: Workflow for the extraction and HPLC quantification of **squamocin-G**.

Signaling Pathway of Squamocin-G Induced Cytotoxicity



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Caption: **Squamocin-G** inhibits Complex I, leading to apoptosis.

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References

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- 2. Cytotoxic Acetogenins from the Roots of Annona purpurea - PMC [pmc.ncbi.nlm.nih.gov]
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